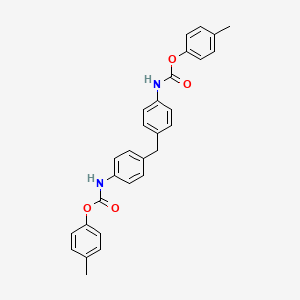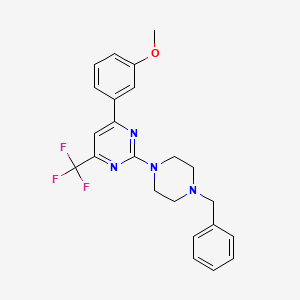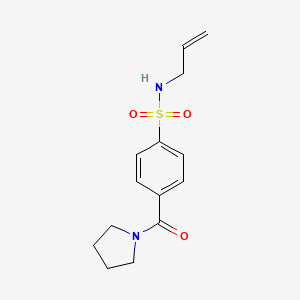
bis(4-methylphenyl) (methylenedi-4,1-phenylene)biscarbamate
Übersicht
Beschreibung
Bis(4-methylphenyl) (methylenedi-4,1-phenylene)biscarbamate, also known as MBC, is a synthetic compound that has been widely used in scientific research. MBC is a carbamate-based compound that has been shown to have various applications in the field of biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of bis(4-methylphenyl) (methylenedi-4,1-phenylene)biscarbamate is based on its ability to inhibit the activity of certain enzymes and proteins. This compound binds to the active site of the enzyme or protein, preventing it from carrying out its normal function. This inhibition can lead to changes in cellular processes, such as the transmission of nerve impulses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the nervous system. This increase in acetylcholine can lead to various physiological effects, such as increased muscle contraction and enhanced cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(4-methylphenyl) (methylenedi-4,1-phenylene)biscarbamate has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be used to study the function of various enzymes and proteins. However, there are also limitations to its use. This compound can be toxic in high concentrations, and its effects can be difficult to interpret due to its non-specific binding to proteins and enzymes.
Zukünftige Richtungen
There are several future directions for the use of bis(4-methylphenyl) (methylenedi-4,1-phenylene)biscarbamate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, which is a target for drugs used to treat Alzheimer's disease. Another potential application is in the study of other proteins and enzymes involved in cellular processes, such as the regulation of gene expression. Overall, this compound has the potential to be a valuable tool for scientific research in the future.
Conclusion
In conclusion, this compound is a carbamate-based compound that has been widely used in scientific research. Its synthesis method is relatively straightforward, and it has been shown to have various applications in the field of biochemistry and molecular biology. This compound's mechanism of action is based on its ability to inhibit the activity of certain enzymes and proteins, and it has several biochemical and physiological effects. While there are limitations to its use, this compound has the potential to be a valuable tool for scientific research in the future.
Wissenschaftliche Forschungsanwendungen
Bis(4-methylphenyl) (methylenedi-4,1-phenylene)biscarbamate has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This compound has also been used to study the function of other proteins, such as the cholinergic receptor, which is involved in the transmission of nerve impulses.
Eigenschaften
IUPAC Name |
(4-methylphenyl) N-[4-[[4-[(4-methylphenoxy)carbonylamino]phenyl]methyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-20-3-15-26(16-4-20)34-28(32)30-24-11-7-22(8-12-24)19-23-9-13-25(14-10-23)31-29(33)35-27-17-5-21(2)6-18-27/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCQRLMMPKADKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-3(4H)-quinazolinyl]benzamide](/img/structure/B4709826.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B4709832.png)
![2-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4709834.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4709847.png)
![2-({(3-pyridinylmethyl)[2-(1-pyrrolidinylsulfonyl)ethyl]amino}carbonyl)benzoic acid](/img/structure/B4709848.png)
![5-[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]-2,3-dimethyl-1H-indole](/img/structure/B4709855.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4709866.png)

![1-(4-ethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4709876.png)
![N-(2-chloro-3-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4709886.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4709903.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4709904.png)